The compound is primarily sourced from research studies focusing on the synthesis and application of fluorinated compounds in drug discovery. The trifluoromethyl group is particularly significant in medicinal chemistry due to its influence on pharmacodynamics and pharmacokinetics. It has been studied for its antimicrobial properties and potential effectiveness against drug-resistant bacteria, as seen in various literature sources .
The synthesis of 3-[5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid typically involves several steps:
The synthesis can be optimized by adjusting parameters such as temperature, reaction time, and concentration of reactants to improve yield and purity .
The molecular formula of 3-[5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid is , with a molecular weight of approximately 282.215 g/mol.
Crystallographic studies have shown that this compound typically adopts a non-planar conformation due to steric hindrance from the trifluoromethyl groups, which affects its interactions in biological systems .
The chemical reactions involving 3-[5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid primarily include:
These reactions are essential for modifying the compound to enhance its biological activity or alter its physical properties .
The mechanism of action for 3-[5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid involves its interaction with biological targets:
The physical and chemical properties of 3-[5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid include:
Property | Value |
---|---|
Molecular Weight | 282.215 g/mol |
Melting Point | Not available |
Boiling Point | Not available |
Density | Not available |
LogP (Partition Coefficient) | 4.063 |
Polar Surface Area | 50.44 Ų |
These properties indicate that the compound is likely to be lipophilic with limited solubility in water, which can affect its pharmacokinetic profile .
3-[5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid has several potential applications:
The synthesis of 3-[5-[3,5-bis(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid (molecular formula: C₁₅H₈F₆O₃, MW: 350.21 g/mol) follows a convergent strategy involving two critical intermediates [1] [5] [6]:
Table 1: Key Synthetic Intermediates
Intermediate | CAS Number | Molecular Formula |
---|---|---|
3,5-Bis(trifluoromethyl)phenylboronic acid | Not provided | C₈H₅F₆BO₂ |
5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde | Not provided | C₁₃H₆F₆O₂ |
Crude acrylic acid product | 406725-93-7 | C₁₅H₈F₆O₃ |
The overall yield ranges from 52–68%, with the Knoevenagel step being yield-limiting (75–82%) due to retro-aldol side reactions [5] [6].
Base selection critically influences the Knoevenagel condensation efficiency. Pyridine remains optimal due to:
Table 2: Solvent/Base Systems for Knoevenagel Condensation
System | Yield (%) | Reaction Time (h) | Advantages/Limitations |
---|---|---|---|
Pyridine (neat) | 82 | 2.0 | Optimal yield; easy workup |
DMF + Piperidine | 68 | 1.5 | Faster but lower yield |
THF + Triethylamine | 45 | 3.0 | Poor solubility of intermediates |
Ethanol + Pyridine | 75 | 2.5 | Requires higher temperature |
Dimethylformamide (DMF) alternatives accelerate the reaction but reduce yields by 14% due to competitive side reactions with electrophilic trifluoromethyl groups [5] [8].
Reflux parameters control E-isomer selectivity and byproduct formation:
Controlled addition of malonic acid (0.5 equiv/hour) suppresses exothermic side reactions, maintaining isomeric purity >99% (E-isomer) [8].
Recrystallization (preferred industrial method):
Chromatography (reserved for research-scale):
Table 3: Purification Performance Comparison
Method | Throughput | Cost (USD/g) | Environmental Impact |
---|---|---|---|
Recrystallization | High | 12.50 | Low (solvent recovery >80%) |
Flash Chromatography | Low | 87.00 | Medium (hazardous solvent use) |
Preparative HPLC | Very Low | 210.00 | High (acetonitrile waste) |
Hybrid approaches involve crude recrystallization followed by radial chromatography for >99.9% purity (pharmaceutical grade) [5] [6].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0